(NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine
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Overview
Description
(NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine is a fluorinated heterocyclic compound that features a benzene-fused dihydropyran ring with a fluorine and a ketone substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine typically involves the reaction of 6-Fluoro-4-chromanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: (NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
(NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes related to aging diseases.
Medicine: Explored for its cytotoxic activity against cancer cells and its potential as an anticancer agent.
Industry: Utilized in the development of materials such as dye-sensitized solar cells and chromophoric xerogels for sensor applications.
Mechanism of Action
The mechanism of action of (NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as Sirtuin 2, which is related to aging diseases. The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
6-Fluoro-4-chromanone: The parent compound without the oxime group.
Chromanone oxime analogs: Compounds with similar structures but different substituents.
Uniqueness: (NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine is unique due to the presence of both the fluorine and oxime groups, which confer distinct chemical properties and biological activities. The fluorine group enhances the compound’s lipophilicity and stability, while the oxime group provides additional sites for chemical modification and interaction with biological targets.
Biological Activity
(NH)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine is a synthetic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H16FN2O2
- Molecular Weight : 258.29 g/mol
- IUPAC Name : (NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine
The biological activity of this compound is primarily attributed to its hydroxylamine functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to alterations in enzyme activity and protein function, influencing various biological pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : The hydroxylamine group is known to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.
Data Table: Biological Activity Summary
Activity Type | Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antimicrobial | Inhibits bacterial growth | |
Anticancer | Induces apoptosis |
Case Study 1: Antioxidant Activity
A study conducted by researchers demonstrated that this compound significantly reduced oxidative stress markers in human cell lines. The compound was shown to lower malondialdehyde levels and increase glutathione levels, indicating enhanced antioxidant capacity.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against various strains of bacteria including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity.
Case Study 3: Anticancer Properties
Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent increase in apoptotic cells, as measured by flow cytometry.
Properties
IUPAC Name |
(NE)-N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJVKPPHVLPIM-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=NO)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=C(/C1=N/O)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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